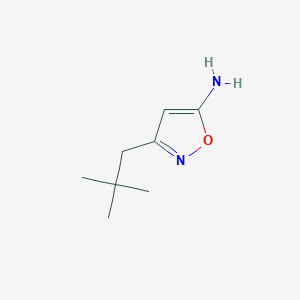

3-Neopentylisoxazol-5-amine

Description

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHATDVXPJZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749902-10-1 | |

| Record name | 3-(2,2-dimethylpropyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-neopentylisoxazol-5-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Neopentylisoxazol-5-amine

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a desirable component in modern drug design.[3][4] This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, functionally rich derivative: this compound. 5-Aminoisoxazoles are particularly valuable as versatile synthetic intermediates, enabling further elaboration into more complex molecular architectures for drug discovery programs.[5][6] The incorporation of a neopentyl group at the 3-position introduces significant steric bulk and lipophilicity, features often exploited to enhance binding affinity and improve pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible execution.

Retrosynthetic Analysis and Strategic Approach

The most direct and reliable pathway to 3-substituted-5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[5][7] This strategy is advantageous due to the commercial availability of diverse starting materials and the generally high yields and regioselectivity that can be achieved under controlled conditions.

The core disconnection for our target molecule, this compound, is therefore between the isoxazole ring and its constituent precursors: hydroxylamine and the corresponding β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile.

Figure 1: Retrosynthetic analysis of this compound.

The key to this synthesis is the regioselective control of the cyclization. The formation of the desired 5-amino isomer over the 3-amino isomer is critically dependent on reaction parameters, primarily pH and temperature.[5] By maintaining a basic pH, the hydroxylamine nitrogen preferentially attacks the ketone carbonyl, leading to an oxime intermediate. Subsequent intramolecular cyclization via the attack of the oxime oxygen onto the nitrile carbon furnishes the 5-aminoisoxazole ring system.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Synthesis of Precursor: 4,4-Dimethyl-3-oxopentanenitrile

The β-ketonitrile precursor is prepared via a Claisen condensation between a suitable ketone and a nitrile ester. In this case, pinacolone (3,3-dimethyl-2-butanone) is condensed with ethyl cyanoformate.

Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ketone: Slowly add pinacolone (1.0 equivalent) to the stirred suspension. Maintain the temperature at 0 °C and stir for 30 minutes.

-

Condensation: Add ethyl cyanoformate (1.05 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Workup: Cool the mixture back to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 3-4.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 4,4-dimethyl-3-oxopentanenitrile as a clear oil.

Synthesis of this compound

This protocol details the critical cyclocondensation step.

Figure 2: Workflow for the synthesis of this compound.

Protocol:

-

Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

-

Reactant Solution: In a separate flask, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in a minimal amount of ethanol, then add an aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents).

-

Reaction Initiation: Add the hydroxylamine solution to the stirred solution of the β-ketonitrile. Adjust the pH of the mixture to be between 9 and 11 using a 5% NaOH solution. The use of a pH meter is critical for ensuring regioselectivity.[5]

-

Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated HCl to adjust the pH to ~7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment. The neopentyl group gives rise to a sharp singlet integrating to 9 protons for the three methyl groups and a singlet integrating to 2 protons for the methylene group adjacent to the isoxazole ring. The isoxazole ring proton at the 4-position appears as a singlet, and the amine protons typically appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon and methyl carbons of the neopentyl group, the methylene carbon, and the three unique carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for isoxazole derivatives are well-documented.[8][9]

-

N-H Stretching: The primary amine will exhibit two medium-to-sharp bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretches from the neopentyl group will appear just below 3000 cm⁻¹.

-

C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring typically shows a strong absorption band around 1610-1640 cm⁻¹.[8]

-

N-O Stretching: The nitrogen-oxygen bond of the isoxazole ring usually appears in the fingerprint region, around 1110-1170 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₈H₁₄N₂O (MW = 154.11).

-

Fragmentation: A characteristic fragmentation pattern would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 amu) from the neopentyl group, leading to a significant fragment ion.

Summary of Analytical Data

| Technique | Expected Observation | Interpretation |

| ¹H NMR | δ ~ 5.3 (s, 1H), δ ~ 4.5 (br s, 2H), δ ~ 2.5 (s, 2H), δ ~ 0.9 (s, 9H) | C4-H of isoxazole, -NH₂, -CH₂- (neopentyl), -C(CH₃)₃ (neopentyl) |

| ¹³C NMR | δ ~ 170, 165, 90, 40, 32, 29 | C5, C3, C4 of isoxazole, -CH₂-, quaternary C, -CH₃ |

| IR (cm⁻¹) | 3450-3300 (m, two bands), 2960-2870 (s), 1630 (s), 1150 (m) | N-H stretch, C-H stretch, C=N stretch[8], N-O stretch[8] |

| MS (m/z) | 154 [M]⁺, 97 [M - C₄H₉]⁺ | Molecular ion, Loss of tert-butyl radical |

Note: Predicted NMR chemical shifts (δ) are in ppm and are approximate. Actual values may vary depending on the solvent and instrument.

Conclusion and Future Directions

This guide outlines a reliable and well-precedented methodology for the synthesis of this compound, a valuable building block for drug discovery.[10] The protocol emphasizes the critical parameters required to ensure high regioselectivity, a common challenge in isoxazole chemistry.[5] The detailed characterization data provides a benchmark for researchers to validate their synthetic outcomes. The amine functionality at the 5-position serves as a versatile handle for subsequent chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, opening avenues to vast chemical libraries for screening against various biological targets. The principles and techniques described herein are broadly applicable to the synthesis of other 3-alkyl-5-aminoisoxazole derivatives, empowering chemists to accelerate the development of novel therapeutics.[1][11]

References

-

De Luca, L. (2009). A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles. Organic Letters. Available at: [Link]

-

Mainolfi, N., et al. (n.d.). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. SYNLETT. Available at: [Link]

-

Krasavin, M., et al. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

-

Hussein, F. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research. Available at: [Link]

-

Shaabani, S. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chem. Technol.. Available at: [Link]

-

Palmer, M. H., et al. (2000). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Journal of Molecular Structure. Available at: [Link]

-

Jays, J., & Janardhanan, S. (n.d.). IR and NMR spectrum of isoxazole 2k. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminoisoxazole. PubChem Compound Database. Available at: [Link]

-

Flis, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST Chemistry WebBook. Available at: [Link]

-

Al-Zaydi, K. M. (2004). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Chinese Chemical Society. Available at: [Link]

-

Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron. Available at: [Link]

-

Chatterley, A. S., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

-

Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

-

Wallace, J. A. (2004). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. Available at: [Link]

-

Tekale, S. U., et al. (2019). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. Available at: [Link]

-

Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

-

Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry. Available at: [Link]

-

Singh, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

Flis, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules. Available at: [Link]

- Patent DE3731850A1. (n.d.). METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Google Patents.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. espublisher.com [espublisher.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 11. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-neopentylisoxazol-5-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Neopentylisoxazol-5-amine

For research, scientific, and drug development professionals, understanding the fundamental physicochemical properties of a novel molecule is the bedrock of its potential application. This guide provides a comprehensive analysis of this compound, a heterocyclic amine featuring the isoxazole scaffold—a privileged structure in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just data, but a cohesive narrative that explains the causality behind experimental choices and provides actionable, field-proven insights for researchers working with this and similar chemical entities.

This document moves beyond a simple data sheet, offering predicted properties based on established chemical principles, robust methodologies for its synthesis and characterization, and a framework for its reliable handling and analysis in a research setting.

The foundational step in characterizing any compound is to understand its structure and basic molecular attributes. This compound (CAS: 749902-10-1) is composed of a five-membered isoxazole ring substituted with a neopentyl group at the 3-position and an amine group at the 5-position.[1][2][3] The isoxazole ring itself is an electron-rich aromatic system due to the presence of six π-electrons distributed across its five atoms.[4] This aromaticity, combined with the electronegative oxygen and nitrogen atoms, dictates the electronic distribution and subsequent reactivity of the molecule.[4]

The primary amine at the C5 position imparts basicity and provides a crucial handle for hydrogen bonding, significantly influencing solubility and potential biological interactions.[4] Conversely, the bulky, nonpolar neopentyl group at the C3 position increases lipophilicity, a key factor in determining how the molecule will behave in both aqueous and lipid environments.

Sources

- 1. 749902-10-1|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(2,2-Dimethylpropyl)-1,2-oxazol-5-amine | C8H14N2O | CID 2117533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21080-91-1|3-Cyclopropylisoxazol-5-amine|BLD Pharm [bldpharm.com]

- 4. 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine (1340412-99-8) for sale [vulcanchem.com]

NMR and mass spectrometry data for 3-neopentylisoxazol-5-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Neopentylisoxazol-5-amine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, this compound. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for researchers and scientists, offering not only spectral data but also the underlying principles and experimental considerations for its characterization. Isoxazole derivatives are known to possess a wide range of biological activities, making the robust characterization of new analogues a critical step in the discovery pipeline[1][2][3][4][5].

Molecular Structure and Key Features

This compound possesses a unique combination of a bulky, aliphatic neopentyl group and a nucleophilic amine substituent on the isoxazole core. This arrangement influences its chemical reactivity, solubility, and potential biological interactions. The neopentyl group, with its quaternary carbon, is expected to give a characteristic singlet in the ¹H NMR spectrum, while the amine group's protons may exhibit variable chemical shifts depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to show distinct signals for each proton environment. The rationale behind these predictions is based on the analysis of substituent effects on the isoxazole ring and data from structurally similar compounds[6][7][8].

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| C(CH₃)₃ | ~0.95 | singlet | 9H | - | The nine equivalent protons of the tert-butyl group are shielded and show no coupling. |

| CH₂ | ~2.50 | singlet | 2H | - | The methylene protons are adjacent to the isoxazole ring and show no coupling to the tert-butyl group. |

| Isoxazole CH | ~5.50 | singlet | 1H | - | The single proton on the isoxazole ring is in a distinct electronic environment. |

| NH₂ | ~4.0-5.0 (broad) | broad singlet | 2H | - | The amine protons are exchangeable and their chemical shift can vary. They typically appear as a broad signal. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known values for isoxazole derivatives and the influence of the neopentyl and amine substituents[6][7][8].

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (CH₃)₃ | ~30.0 | The quaternary carbon of the tert-butyl group. |

| C(C H₃)₃ | ~28.5 | The methyl carbons of the tert-butyl group. |

| C H₂ | ~45.0 | The methylene carbon attached to the isoxazole ring. |

| Isoxazole C -H | ~95.0 | The carbon of the isoxazole ring bearing a proton. |

| Isoxazole C -NH₂ | ~170.0 | The isoxazole carbon attached to the amine group is significantly deshielded. |

| Isoxazole C -Neopentyl | ~165.0 | The isoxazole carbon attached to the neopentyl group. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is suitable for routine characterization[7].

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

The choice of CDCl₃ as a solvent is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.

NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₈H₁₄N₂O), the predicted molecular weight is 154.11 g/mol [9]. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern is predicted based on the stability of the resulting fragments.

| m/z | Predicted Fragment | Rationale |

| 154 | [C₈H₁₄N₂O]⁺ | Molecular ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl group from the neopentyl moiety. |

| 97 | [M - C₄H₉]⁺ | Loss of the tert-butyl group (a stable tertiary carbocation). This is expected to be a major fragment. |

| 83 | [C₄H₅N₂O]⁺ | Cleavage of the neopentyl side chain. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable fragment. |

The presence of two nitrogen atoms means the molecular ion will have an even mass, which is consistent with the nitrogen rule.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC-MS) system.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and fragmentation, yielding a reproducible spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio[10].

-

Detection: An electron multiplier is typically used to detect the ions.

-

Data Acquisition: Scan a mass range of m/z 40-300 to ensure all relevant fragments are detected.

Mass Spectrometry Fragmentation Pathway

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. This compound [m.chemicalbook.com]

- 10. LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 3-Neopentylisoxazol-5-amine: A Case Study in Small Molecule X-ray Crystallography

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, reactivity, and potential applications, particularly in the field of drug discovery. 3-Neopentylisoxazol-5-amine represents a key heterocyclic scaffold, yet, to date, its crystal structure has not been publicly reported. This guide provides an in-depth, technical walkthrough of the methodologies required to determine the single-crystal X-ray structure of this compound. We present a comprehensive, field-proven workflow, from chemical synthesis and crystallization to X-ray data collection, structure solution, and refinement. While this document uses this compound as a specific subject, the principles and protocols described herein serve as an authoritative guide for researchers, scientists, and drug development professionals undertaking the structural characterization of novel small organic molecules.

Introduction: The Rationale for Structural Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The 5-amino-isoxazole moiety, in particular, acts as a versatile synthon and a key pharmacophore. The substituent at the 3-position significantly influences the molecule's steric and electronic properties. The bulky, sterically demanding neopentyl group in this compound is expected to impart unique conformational constraints and packing motifs in the solid state.

Determining the X-ray crystal structure provides unambiguous proof of chemical identity and connectivity.[1][2] More importantly, it reveals:

-

Molecular Conformation: The preferred three-dimensional shape of the molecule.

-

Intermolecular Interactions: Non-covalent forces, such as hydrogen bonds and van der Waals contacts, that dictate how molecules assemble in the crystal lattice.[3]

-

Solid-State Properties: Insights into physical properties like melting point, solubility, and stability.

This information is invaluable for structure-based drug design, polymorphism studies, and understanding structure-activity relationships (SAR). This guide outlines the complete process for achieving these insights.

Part 1: Synthesis and Generation of X-ray Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a suitable single crystal. This is often the most challenging, iterative part of the process.[4]

Proposed Synthesis of this compound

A robust synthesis is essential for producing the pure, crystalline material required for diffraction studies. A plausible and effective route involves the cyclization of a β-ketonitrile with hydroxylamine.[5] The neopentyl group can be introduced via a Grignard reaction or Claisen condensation to form the necessary β-keto ester precursor, which is then converted to the nitrile.

A common synthetic strategy for 5-aminoisoxazoles involves the reaction of hydroxylamine with functionalized nitriles.[6] For our target, a viable pathway begins with pivaloylacetonitrile.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions, with no significant defects—is critical.[1] Crystallization from a solution relies on slowly reaching a state of supersaturation, allowing for ordered molecular assembly rather than rapid precipitation.[7]

Causality in Experimental Choices: The choice of solvent is paramount. An ideal solvent dissolves the compound moderately at a higher temperature and poorly at a lower temperature. For a molecule like this compound, with both a polar amine group and a nonpolar neopentyl group, a solvent system of intermediate polarity, such as ethyl acetate/hexane or acetone/water, is a logical starting point. The amine group offers a site for hydrogen bonding, which can be exploited to encourage orderly crystal packing.

Self-Validating Protocol: A systematic screening of conditions is a self-validating approach. By setting up multiple small-scale crystallization trials with different solvents and techniques, the optimal conditions can be identified empirically.

Recommended Crystallization Techniques

-

Slow Evaporation: A solution of the compound is left in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks. This is the simplest method but can sometimes lead to lower quality crystals.[4]

-

Vapor Diffusion: This is often the most successful technique for small quantities of material.[4][8] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible precipitant is then carefully layered on top to create a distinct interface. Crystals form at this interface as the solvents slowly mix.[8]

Protocol 2: Optimized Crystallization by Vapor Diffusion

-

Preparation: Dissolve ~5-10 mg of purified this compound in 0.5 mL of ethyl acetate (the "good" solvent) in a small glass vial (e.g., 2 mL).

-

Setup: Place this open vial inside a larger glass jar (e.g., 20 mL) containing 2-3 mL of n-hexane (the "precipitant").

-

Sealing: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Monitoring: Monitor the vial for the formation of single crystals over several days to two weeks. High-quality crystals should appear as clear, well-defined polyhedra.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate the diffraction data that will be used to solve its structure.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated in a monochromatic X-ray beam, and a series of diffraction images are collected by a detector.[9]

Trustworthiness of the Protocol: The data collection strategy is designed for completeness and redundancy.[10] By collecting data over a wide angular range and often in multiple orientations, a complete sphere of reflections is measured. Redundant measurements of symmetry-equivalent reflections allow for a robust assessment of data quality.[1]

Protocol 3: Data Collection Summary

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.

-

Cryo-cooling: The crystal is flash-cooled to 100 K in a nitrogen gas stream.

-

Diffractometer Setup: The instrument is equipped with a Molybdenum (Kα, λ = 0.71073 Å) or Copper (Kα, λ = 1.54184 Å) X-ray source and a modern detector (e.g., CCD or CMOS).

-

Data Strategy: A series of omega (ω) and phi (φ) scans are performed to cover the entire Ewald sphere, ensuring high completeness and redundancy of the data. Exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[9][11]

-

Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters and crystal lattice symmetry (Bravais lattice). The intensity of each spot is then integrated.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame, and symmetry-equivalent reflections are merged to produce a final, unique dataset. Key statistics like R-merge are calculated to assess data quality.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to derive initial phase estimates.

-

Structure Refinement: An initial molecular model is built based on the electron density map calculated from the solved phases. This model is then refined against the experimental data using a least-squares algorithm.[1] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of the final model is assessed using R-factors (R1, wR2) and the Goodness of Fit (GooF).

Part 3: Hypothetical Structural Analysis and Discussion

The following data are hypothetical but represent plausible and realistic results for a molecule of this nature.

Crystallographic Data

The crystallographic data provides a high-level summary of the crystal's fundamental properties.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₈H₁₄N₂O |

| Formula Weight | 154.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c [Å] | 10.15, 8.54, 11.23 |

| α, β, γ [°] | 90, 105.6, 90 |

| Volume [ų] | 935.4 |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) [g/cm³] | 1.095 |

| Temperature [K] | 100(2) |

| Radiation [Å] | Mo Kα (λ = 0.71073) |

| Reflections Collected | 8150 |

| Unique Reflections | 2145 |

| R-int | 0.035 |

| Final R1 [I > 2σ(I)] | 0.041 |

| Final wR2 (all data) | 0.105 |

| Goodness-of-Fit (GooF) | 1.03 |

Molecular Structure and Conformation

The refined structure would reveal the precise geometry of the molecule. The isoxazole ring is expected to be essentially planar. The neopentyl group, due to its tetrahedral carbon, will adopt a staggered conformation to minimize steric strain.

| Bond/Angle | Hypothetical Value |

| O1-N2 | 1.41 Å |

| N2-C3 | 1.31 Å |

| C3-C4 | 1.42 Å |

| C4-C5 | 1.34 Å |

| C5-O1 | 1.35 Å |

| C5-N(amine) | 1.36 Å |

| C3-C(neopentyl) | 1.52 Å |

| N2-C3-C4 | 110.5° |

| C4-C5-N(amine) | 128.1° |

Supramolecular Assembly and Hydrogen Bonding

The most significant intermolecular interaction would be hydrogen bonding involving the amine group (-NH₂). Each amine group has two donor protons and a lone pair that can act as an acceptor. A common and stabilizing motif for primary amines is the formation of a hydrogen-bonded dimer. In this hypothetical structure, the amine group of one molecule donates a hydrogen to the isoxazole nitrogen (N2) of a neighboring molecule, forming a centrosymmetric R²₂(8) ring motif. These dimers would then be linked into chains or sheets through further hydrogen bonds.

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tugraz.at [tugraz.at]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. unifr.ch [unifr.ch]

- 9. portlandpress.com [portlandpress.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 3-Neopentylisoxazol-5-amine

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with diverse therapeutic applications.[1][3][4] These include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and the antibiotic cloxacillin.[2][3][5] The versatility of the isoxazole nucleus allows for structural modifications that can significantly modulate a compound's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents.[1][3][4] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects.[1][3][4]

This guide provides a comprehensive framework for the preliminary biological screening of a novel isoxazole derivative, 3-neopentylisoxazol-5-amine. As a Senior Application Scientist, the following sections are designed to provide not just a series of protocols, but a logical, tiered approach to efficiently assess the potential bioactivity of this new chemical entity (NCE). We will proceed from broad cytotoxicity profiling to more specific antimicrobial and mechanistic assays, ensuring a thorough initial assessment of its therapeutic potential.

Part 1: Foundational Assessment - Cytotoxicity Profiling

The initial step in evaluating any NCE is to determine its intrinsic cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of potential as an anticancer agent or, conversely, highlights potential toxicity concerns for other therapeutic applications.[6][7]

Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for:

-

Identifying potential anticancer activity: Compounds exhibiting potent cytotoxicity against cancer cell lines may be prioritized for further development as chemotherapeutic agents.[4][7]

-

Establishing a therapeutic window: For non-cancer indications, understanding the cytotoxic profile is essential for determining a safe therapeutic concentration range.[7][8]

-

Guiding dose selection for subsequent assays: Knowledge of the 50% inhibitory concentration (IC50) is critical for designing effective downstream experiments.[6][9]

Experimental Workflow: Cytotoxicity Assessment

A general workflow for in vitro cytotoxicity testing is depicted below. This multi-step process ensures reproducible and accurate determination of a compound's effect on cell viability.[6]

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293).[10]

-

This compound, dissolved in DMSO to create a stock solution.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear and concise table.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | Hypothetical Value |

| HeLa (Cervical Cancer) | This compound | Hypothetical Value |

| HEK293 (Non-cancerous) | This compound | Hypothetical Value |

| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | Expected Value |

Part 2: Antimicrobial Activity Screening

Given that many isoxazole derivatives exhibit antimicrobial properties, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical next step.[5][11][12]

Rationale for Antimicrobial Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[13] Screening this compound for antibacterial and antifungal activity could identify a lead compound for the development of new anti-infective therapies.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][13]

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[11][14]

-

Fungal strains: Candida albicans, Aspergillus niger.[11]

-

Appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[11][14]

-

This compound stock solution in DMSO.

-

Standard drugs: Ciprofloxacin (antibacterial), Fluconazole (antifungal).[11]

-

96-well plates.

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Microorganism | Strain Type | This compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| S. aureus | Gram-positive | Hypothetical Value | Ciprofloxacin: Expected Value |

| E. coli | Gram-negative | Hypothetical Value | Ciprofloxacin: Expected Value |

| C. albicans | Fungus | Hypothetical Value | Fluconazole: Expected Value |

| A. niger | Fungus | Hypothetical Value | Fluconazole: Expected Value |

Part 3: Mechanistic Insights - Target-Based Screening

Should the initial screenings indicate promising activity, a more focused, target-based approach is warranted. Given the prevalence of isoxazoles as enzyme inhibitors and receptor ligands, exploring these interactions is a logical progression.[3][15][16]

Rationale for Target-Based Screening

Identifying a specific molecular target can:

-

Elucidate the mechanism of action of the compound.

-

Enable structure-activity relationship (SAR) studies for lead optimization.[16][17]

-

Provide a stronger basis for further preclinical development.

Example Target: Cyclooxygenase (COX) Enzyme Inhibition

Many isoxazole-containing compounds are known to be inhibitors of COX enzymes, which are involved in inflammation.[3][18] An in vitro COX inhibition assay can assess the anti-inflammatory potential of this compound.[18]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: COX Inhibition Assay

This can be performed using commercially available kits that measure the peroxidase activity of COX enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., TMPD).

-

This compound stock solution.

-

Positive control (e.g., Celecoxib for COX-2).

Procedure:

-

Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of this compound.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Detection: Add the colorimetric substrate and measure the change in absorbance over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[18]

Data Presentation: Enzyme Inhibition

| Enzyme | Compound | IC50 (µM) |

| COX-1 | This compound | Hypothetical Value |

| COX-2 | This compound | Hypothetical Value |

| COX-2 | Celecoxib (Positive Control) | Expected Value |

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach for the preliminary biological screening of this compound. The proposed workflow, beginning with broad cytotoxicity assessment, followed by antimicrobial screening, and culminating in a specific target-based assay, provides a robust framework for elucidating the compound's potential therapeutic value. The data generated from these initial studies will be instrumental in making informed decisions about the future direction of this NCE, whether it be optimization for enhanced potency, further mechanistic studies, or discontinuation due to unfavorable properties. The versatility of the isoxazole scaffold suggests that this compound could possess interesting biological activities, and this structured screening cascade is the first step in unlocking that potential.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Google Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Google Scholar.

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).

- Cytotoxicity Assays. (n.d.). Life Science Applications.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.

- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Nature.

- Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. (2024, November 2). PubMed.

- Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. (2019, June 30). IJPPR.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.

- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers.

- Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (n.d.). World News of Natural Sciences.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.

- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021, September 8). PubMed.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). ACS Publications.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PubMed Central.

- A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). PubMed Central.

- 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PubMed Central.

- Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. (n.d.). NIH.

- Synthesis and biological screening of some thienyl and phenyl pyrazoline derivatives as antimalarial agent. (2025, August 6). ResearchGate.

Sources

- 1. ijpca.org [ijpca.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. ijcrt.org [ijcrt.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. opentrons.com [opentrons.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

Elucidating the Putative Mechanism of Action for 3-Neopentylisoxazol-5-amine: A Technical Guide for Preclinical Investigation

Abstract

This document provides a comprehensive technical framework for elucidating the putative mechanism of action (MoA) of the novel small molecule, 3-neopentylisoxazol-5-amine. Given the absence of existing literature on this specific compound, this guide establishes a scientifically rigorous, hypothesis-driven approach. Drawing from the well-documented neuropharmacological activities of the 5-aminoisoxazole scaffold, we postulate that this compound is a modulator of central nervous system (CNS) ionotropic receptors. Specifically, we hypothesize a primary activity as a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in excitatory neurotransmission. This guide details a multi-tiered experimental cascade, from initial high-throughput screening to in-depth electrophysiological and biochemical assays, designed to rigorously test this hypothesis and identify the molecular target(s). The protocols and strategic rationale provided herein are intended for researchers, scientists, and drug development professionals engaged in early-stage preclinical discovery.

Introduction: The Isoxazole Scaffold and a Mechanistic Hypothesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Of particular interest is the 5-aminoisoxazole core, which is present in molecules known to interact with key neurotransmitter systems.[3] Several isoxazole derivatives have been identified as potent modulators of ionotropic glutamate receptors, such as AMPA receptors, which are critical for synaptic plasticity and are implicated in chronic pain and neurological disorders.[4][5][6] Other isoxazole-containing compounds are known to be antagonists of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[7]

Given this precedent, we propose a primary putative mechanism for this compound as a modulator of CNS ionotropic receptors. The presence of the bulky, lipophilic neopentyl group at the 3-position may confer specificity and enhanced potency compared to other derivatives. Our primary hypothesis is that This compound acts as a negative allosteric modulator (NAM) of AMPA receptors. This action would reduce excessive postsynaptic excitatory currents without fully blocking physiological transmission, a mechanism with therapeutic potential for conditions characterized by excitotoxicity, such as epilepsy or neuropathic pain.[8]

This guide outlines the logical progression of experiments required to validate or refute this hypothesis and to comprehensively characterize the compound's MoA.

A Phased Approach to Mechanism of Action Elucidation

The investigation into the MoA of a novel compound necessitates a systematic and multi-faceted approach.[9] We propose a three-phased experimental workflow, beginning with broad screening and progressively focusing on the specific molecular interactions.

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Initial Target Identification and Validation

The initial phase aims to broadly screen for biological targets to either support our primary hypothesis or reveal alternative mechanisms.

High-Throughput Receptor Binding Assays

A broad panel of radioligand binding assays should be conducted to assess the affinity of this compound for a wide range of CNS receptors and channels.[10] This provides an unbiased view of potential interactions.

Table 1: Representative Primary Binding Screen Panel

| Target Class | Specific Receptors/Transporters | Rationale |

| Glutamate Receptors | AMPA (GluA1-4), NMDA, Kainate, mGluRs | Primary hypothesis targets.[11] |

| GABA Receptors | GABA-A (various subunits), GABA-B | Common target for isoxazole derivatives.[7][12] |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Potential off-target effects. |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT3, etc. | Potential off-target effects. |

| Adrenergic Receptors | Alpha1, Alpha2, Beta1, Beta2 | Potential off-target effects. |

| Ion Channels | Na+, K+, Ca2+ voltage-gated channels | Broad screening for neuroactivity. |

Protocol 1: Radioligand Binding Assay

-

Preparation: Utilize commercially available membrane preparations from cells expressing the target receptor of interest.

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]AMPA for AMPA receptors) and varying concentrations of this compound.

-

Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Phase 2: Hypothesis Validation and Target Engagement

Should Phase 1 results indicate interaction with AMPA receptors, this phase will focus on validating this interaction and determining the functional consequences.

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels.[5][6] This technique will be used to determine if this compound modulates AMPA receptor currents.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use HEK293 cells stably expressing specific AMPA receptor subunits (e.g., homomeric GluA2 or heteromeric GluA1/2).

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a membrane potential of -60 mV.

-

Agonist Application: Apply a saturating concentration of glutamate (or AMPA) to elicit a maximal inward current.

-

Compound Application: Co-apply glutamate with varying concentrations of this compound.

-

Data Acquisition: Record changes in current amplitude, deactivation kinetics, and desensitization rates.[8]

-

Analysis: A reduction in the peak current amplitude in the presence of the compound, without a rightward shift in the glutamate concentration-response curve, would be indicative of negative allosteric modulation.

Caption: Putative negative allosteric modulation of an AMPA receptor.

Direct Target Engagement Confirmation

To confirm that this compound directly binds to its putative target protein within a complex biological mixture, several methods can be employed.[13][14]

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation: Prepare native protein lysates from a relevant cell line or brain tissue.

-

Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin or pronase). A compound binding to its target protein will often confer a degree of protection from digestion.

-

Analysis: Separate the digested proteins by SDS-PAGE and visualize with Coomassie staining or perform Western blotting for the putative target (e.g., GluA2 subunit of AMPA receptor).

-

Interpretation: A dose-dependent increase in the abundance of the full-length target protein in the compound-treated samples compared to the vehicle control indicates direct binding.

Phase 3: Cellular Pathway Analysis and In Vivo Confirmation

This final phase aims to understand the downstream consequences of target engagement in a cellular context and confirm efficacy in a relevant animal model.

Downstream Signaling Analysis

Modulation of AMPA receptors should lead to changes in downstream signaling pathways related to synaptic plasticity and cellular excitability.

-

Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2 AM) in primary neuronal cultures to measure changes in intracellular calcium influx following glutamate stimulation in the presence and absence of the compound. A NAM should reduce the glutamate-evoked calcium transient.

-

Western Blot Analysis: Probe for phosphorylation status of key signaling proteins downstream of AMPA receptor activation, such as CaMKII and CREB. A reduction in phosphorylation would be expected.

In Vivo Model Selection

Based on the confirmed in vitro MoA, an appropriate in vivo model can be selected. If the compound is confirmed as an AMPA receptor NAM, models of epilepsy (e.g., pentylenetetrazol-induced seizures) or neuropathic pain (e.g., chronic constriction injury model) would be appropriate to test for therapeutic efficacy.

Conclusion and Future Directions

This guide presents a logical and technically robust strategy for the elucidation of the putative mechanism of action of this compound. By postulating a clear, testable hypothesis based on the known pharmacology of the isoxazole scaffold, we can efficiently direct research efforts. The proposed phased approach, from broad screening to specific functional assays and in vivo testing, ensures a comprehensive characterization. Successful validation of the primary hypothesis would position this compound as a promising lead compound for the development of novel therapeutics for neurological disorders characterized by glutamatergic hyperexcitability. Should the initial screens point towards a different target, the principles of this phased workflow can be readily adapted to investigate the alternative mechanism of action.

References

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. The Hebrew University of Jerusalem. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. Available at: [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. Available at: [Link]

-

(PDF) Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ResearchGate. Available at: [Link]

-

Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. Available at: [Link]

-

A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. Available at: [Link]

-

4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate. Available at: [Link]

-

Mechanism for neurotransmitter-receptor matching. PMC. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism for neurotransmitter-receptor matching - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds

An In-Depth Technical Guide to the Synthesis of Novel 3-Neopentylisoxazol-5-amine Derivatives

In the landscape of modern drug discovery, the isoxazole ring is a privileged scaffold, a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role as a cornerstone in medicinal chemistry. Specifically, the 3,5-disubstituted isoxazole framework serves as the core of various therapeutic agents.[3][4][5][6] The introduction of an amine at the C5 position further enhances the molecule's utility, providing a crucial vector for interaction with biological targets and a versatile handle for further chemical elaboration.[7][8]

This guide focuses on the synthesis of a novel subclass: This compound derivatives . The incorporation of the neopentyl group—a sterically demanding, highly branched alkyl substituent—is a deliberate design choice.[9][10] Its significant steric bulk can impart unique conformational constraints, enhance metabolic stability by shielding adjacent functional groups, and improve lipophilicity, all of which are critical parameters in tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[11][12]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of a robust synthetic strategy for these target compounds. We will delve into the mechanistic rationale behind the chosen pathway, present a detailed, reproducible experimental protocol, and discuss the critical parameters that ensure success.

Part 1: Strategic Design and Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. Our retrosynthetic analysis of this compound identifies the most robust and convergent approach for its construction.

The primary disconnection strategy targets the isoxazole ring itself, breaking it down into simpler, readily available precursors. The most reliable and widely adopted method for constructing the 5-aminoisoxazole system involves the condensation of a β-ketonitrile with hydroxylamine.[13] This approach is particularly advantageous as it forms the heterocyclic core and installs the required C5-amine functionality in a single, efficient step.

This leads to the following retrosynthetic plan:

References

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazol-5-amine|CAS 14678-05-8|Research Chemical [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. srjng88.medium.com [srjng88.medium.com]

- 10. Illustrated Glossary of Organic Chemistry - Neopentyl group [chem.ucla.edu]

- 11. fiveable.me [fiveable.me]

- 12. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 13. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

An In-Depth Technical Guide to the Early ADMET Profile of 3-Neopentylisoxazol-5-amine

Prepared by: A Senior Application Scientist

This guide provides a comprehensive strategy for establishing the early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel chemical entity, 3-neopentylisoxazol-5-amine. As a potential lead candidate, a thorough and early understanding of its pharmacokinetic and safety properties is paramount to de-risking its progression in a drug discovery pipeline. This document eschews a rigid template, instead presenting a bespoke, logic-driven cascade of assays designed to build a holistic profile of the molecule. The experimental choices are explained from a mechanistic standpoint, providing a self-validating framework for researchers, scientists, and drug development professionals.

Foundational Physicochemical Characterization: The Basis of Bioavailability

Before investigating complex biological interactions, we must first understand the fundamental physicochemical properties of this compound. These parameters—solubility, lipophilicity, and ionization state—govern its behavior in the physiological environment and provide the first clues to its potential for absorption and distribution. The isoxazole core, a common motif in medicinal chemistry, is paired with a bulky, lipophilic neopentyl group and a basic 5-amino group, creating a molecule with distinct characteristics that must be quantified.[1][2]

Predicted Physicochemical Properties

A preliminary in silico analysis provides a hypothesis-driven starting point for experimental work.

| Property | Predicted Value/Range | Rationale & Implication |

| Molecular Weight | 156.22 g/mol | Well within "Rule of Five" limits, favoring good absorption and distribution. |

| pKa (basic) | 3.5 - 4.5 | The 5-amino group is predicted to be a weak base. The compound will be partially protonated at physiological pH, potentially aiding solubility but impacting membrane permeability. |

| logP | 1.8 - 2.5 | The neopentyl group contributes to lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Low to Moderate | The crystalline nature of the scaffold and the lipophilic substituent may limit solubility. The basic amine offers a handle for salt formation to improve this property. |

Experimental Workflow: Physicochemical Assessment

Caption: Workflow for foundational physicochemical characterization.

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility

-

Causality: Differentiating between kinetic (relevant to rapid dissolution, e.g., oral dosing) and thermodynamic (true equilibrium) solubility is critical. A large disparity can indicate precipitation risk in vivo.

-

Methodology (Kinetic):

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Add 2 µL of the stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

-

Shake for 2 hours at room temperature.

-

Filter the samples through a 0.45 µm filter plate to remove precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate via LC-MS/MS against a standard curve.

-

-

Methodology (Thermodynamic):

-

Add an excess of solid compound to PBS, pH 7.4.

-

Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

-

Filter the sample to remove undissolved solid.

-

Quantify the concentration via LC-MS/MS.

-

-

Self-Validation: The inclusion of well-characterized high and low solubility standards (e.g., Diclofenac, Propranolol) in each run validates assay performance.

Absorption & Permeability: Crossing the Barrier

For oral administration, a drug must effectively permeate the intestinal epithelium. We employ a tiered approach, starting with a high-throughput, non-cellular assay before moving to a more biologically complex model.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Causality: PAMPA isolates passive diffusion, providing a clean, rapid measure of a molecule's intrinsic ability to cross a lipid barrier. It is an excellent first screen to flag compounds with fundamental permeability issues.

-

Methodology:

-

A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

The donor wells are filled with a solution of the test compound in PBS at pH 7.4.

-

The filter plate is placed into a 96-well acceptor plate containing fresh PBS.

-

The "sandwich" is incubated for 4-16 hours.

-